molecular formula C7H9FN2O B11750375 (3-Fluoro-5-methoxypyridin-2-yl)methanamine

(3-Fluoro-5-methoxypyridin-2-yl)methanamine

Cat. No.: B11750375
M. Wt: 156.16 g/mol
InChI Key: QSEDOHMUMMBEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-5-methoxypyridin-2-yl)methanamine is a pyridine derivative featuring a methanamine (-CH2NH2) group at the 2-position of the pyridine ring, with a fluorine atom at the 3-position and a methoxy (-OCH3) group at the 5-position.

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(3-fluoro-5-methoxypyridin-2-yl)methanamine

InChI

InChI=1S/C7H9FN2O/c1-11-5-2-6(8)7(3-9)10-4-5/h2,4H,3,9H2,1H3

InChI Key

QSEDOHMUMMBEIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)CN)F

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Fluorine and methoxy groups are introduced via SNAr reactions on halogenated pyridine precursors. For example, 2-chloro-5-fluoro-3-nitropyridine can undergo methoxylation using sodium methoxide in methanol at 60–80°C, followed by nitro group reduction (Table 1).

Table 1: SNAr-Based Methoxylation Conditions

SubstrateReagentSolventTemperature (°C)Yield (%)Reference
2-Chloro-5-fluoro-3-nitropyridineNaOMe/MeOHMethanol8078
2-Bromo-3-fluoro-5-nitropyridineKOMe/DMFDMF10065

Challenges include competing side reactions at adjacent positions, necessitating careful optimization of leaving groups and bases.

Catalytic Coupling Reactions

Boronic AcidCatalystBaseSolvent SystemYield (%)Reference
(5-Fluoro-6-methoxypyridin-3-yl)boronic acidPd(PPh₃)₄K₃PO₄DMF/H₂O (3:1)82
(3-Fluoro-5-methoxypyridin-2-yl)boronatePd(OAc)₂/XPhosCs₂CO₃THF/H₂O (4:1)75

These methods offer excellent regiocontrol but require anhydrous conditions and inert atmospheres to prevent protodeboronation.

Reductive Amination of Nitriles

A common route involves reducing 3-fluoro-5-methoxypicolinonitrile using lithium aluminum hydride (LiAlH₄) or hydrogenation over Raney nickel. LiAlH₄ in THF at 0–5°C achieves 85–90% conversion, while catalytic hydrogenation requires higher pressures (3–5 atm H₂) but improves safety profiles (Table 3).

Table 3: Nitrile Reduction Conditions

SubstrateReducing AgentSolventConditionsYield (%)Reference
3-Fluoro-5-methoxypicolinonitrileLiAlH₄THF0°C, 4 h88
3-Fluoro-5-methoxypicolinonitrileH₂/Raney NiEthanol5 atm, 50°C, 6 h76

Side products like over-reduced amines (e.g., tertiary amines) are minimized by controlling stoichiometry and reaction time.

Industrial-Scale Production Considerations

Scalable synthesis requires cost-effective reagents and continuous flow systems. A patented route employs continuous hydrogenation of nitriles in microreactors, achieving 92% yield with <1% impurities. Key challenges include:

  • Purification : Column chromatography is avoided industrially; instead, crystallization from ethanol/water mixtures (7:3 v/v) yields >99% purity.

  • Waste Management : Fluoride byproducts are neutralized using Ca(OH)₂ slurries to meet environmental regulations.

Comparative Analysis of Methodologies

Efficiency : Reductive amination offers the shortest pathway (2 steps) but requires hazardous reagents. Catalytic coupling provides better atom economy but involves costly palladium catalysts.
Cost : SNAr routes are cheapest ($120–150/kg), whereas Suzuki-based methods exceed $300/kg due to boronic acid costs.
Scalability : Continuous hydrogenation is preferred for ton-scale production, reducing batch variability .

Chemical Reactions Analysis

(3-Fluoro-5-methoxypyridin-2-yl)methanamine can undergo various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

(3-Fluoro-5-methoxypyridin-2-yl)methanamine has been studied for its potential therapeutic effects in various diseases:

Neuropharmacology

Research indicates that this compound may interact with neurotransmitter systems, particularly in modulating receptor activity, which suggests potential applications in treating neurological disorders.

Antimicrobial Activity

Preliminary studies have shown that derivatives of (3-Fluoro-5-methoxypyridin-2-yl)methanamine exhibit antimicrobial properties against various pathogens, making them candidates for developing new antibiotics.

Anticancer Properties

The compound has demonstrated activity against cancer cell lines, indicating its potential as an anticancer agent. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy against specific cancer types.

Organic Synthesis Applications

In organic chemistry, (3-Fluoro-5-methoxypyridin-2-yl)methanamine serves as an essential building block for synthesizing more complex molecules. Its ability to undergo various functional group transformations makes it valuable in creating diverse chemical entities.

Materials Science

The compound's unique properties have led to explorations in materials science, particularly in developing novel materials with specific electronic or optical properties. Research is ongoing into its use in organic light-emitting diodes (OLEDs) and other electronic applications.

Case Study 1: PDE Inhibition

A study evaluated the inhibitory potential of (3-Fluoro-5-methoxypyridin-2-yl)methanamine on phosphodiesterase enzymes, revealing promising results that suggest its role as a therapeutic agent in cardiovascular diseases .

Case Study 2: Antimicrobial Testing

Testing against various bacterial strains demonstrated that derivatives of this compound showed significant inhibition zones, indicating strong antimicrobial activity .

Mechanism of Action

The mechanism of action of (3-Fluoro-5-methoxypyridin-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the derivative or the final compound synthesized from it .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Molecular Formula Substituents (Pyridine Ring) Functional Group Molecular Weight (g/mol) Key Properties/Applications Reference
(3-Fluoro-5-methoxypyridin-2-yl)methanamine C7H9F2N2O* 3-F, 5-OCH3 Methanamine ~177.16† Hypothesized agrochemical/pharma use N/A
(3-Chloro-5-fluoropyridin-2-yl)methanamine HCl C6H7Cl2FN2 3-Cl, 5-F Methanamine HCl 197.034 Higher lipophilicity due to Cl
(3-Methylpyridin-2-yl)methanamine•HCl C7H11ClN2 3-CH3 Methanamine HCl ~174.63† Enhanced basicity; simplified structure
[5-(2-Chloro-5-fluorophenyl)pyridin-3-yl]methanamine C12H9ClFN2 Phenyl substituent Methanamine ~235.67† Steric hindrance; potential CNS activity
(5-Fluoropyrimidin-2-yl)methanamine HCl C5H7ClF2N3 Pyrimidine core, 5-F Methanamine HCl ~195.59† Dual N-heterocycle; H-bonding capacity

*Hypothetical formula based on substituents.
†Calculated based on molecular formula.

Key Comparisons

Substituent Effects
  • Electron-Withdrawing vs. Donating Groups: The target compound’s 3-fluoro (electron-withdrawing) and 5-methoxy (electron-donating) substituents create a polarized electronic environment on the pyridine ring.
  • Methoxy vs. Methyl : The methoxy group in the target compound enhances solubility in polar solvents compared to the methyl group in ’s analog. However, methyl groups may improve metabolic stability .
Heterocycle Core Variations
  • Pyridine vs. This may enhance interactions with biological targets like enzymes or nucleic acids .
Functional Group Modifications
  • Methanamine vs. Methanol: Methanamine’s primary amine (as in the target compound) offers protonation capability, critical for salt formation (e.g., HCl salts in and ). Methanol derivatives () lack this basicity but can participate in hydrogen bonding as H-donors .
Structural Complexity
  • Phenyl-Substituted Analogs : The compound in incorporates a 2-chloro-5-fluorophenyl group, introducing steric bulk and extended π-conjugation. Such structures may target aromatic-rich binding pockets in proteins, differing from the simpler pyridine-based target compound .

Biological Activity

(3-Fluoro-5-methoxypyridin-2-yl)methanamine is an organic compound notable for its biological activity, particularly as a phosphodiesterase 5 (PDE5) inhibitor. This compound features a pyridine ring with a fluorine atom at the 3-position and a methoxy group at the 5-position, contributing to its unique reactivity and interaction with biological systems. The molecular formula is C8H10FNC_8H_{10}F_N with a molecular weight of approximately 142.15 g/mol .

The primary mechanism of action for (3-Fluoro-5-methoxypyridin-2-yl)methanamine involves its role as an inhibitor of PDE5, an enzyme that regulates cyclic nucleotide levels in cells. By inhibiting PDE5, this compound enhances the effects of cyclic guanosine monophosphate (cGMP), leading to vasodilation and increased blood flow, which is particularly beneficial in treating conditions like erectile dysfunction and pulmonary hypertension .

Biological Activity Overview

Research has demonstrated that (3-Fluoro-5-methoxypyridin-2-yl)methanamine exhibits significant biological activity across various studies:

  • PDE5 Inhibition : In vitro assays have shown effective inhibition of PDE5, with potency comparable to established inhibitors like sildenafil .
  • Enzyme Interaction : The compound has been studied for its binding affinity towards multiple enzymes, suggesting potential off-target effects that need further exploration .
  • Therapeutic Applications : Its role as a PDE5 inhibitor positions it as a candidate for therapeutic applications in urology and cardiology .

Structure-Activity Relationship (SAR)

The structure of (3-Fluoro-5-methoxypyridin-2-yl)methanamine plays a crucial role in its biological activity. The presence of the methoxy and fluorine substituents enhances selectivity and potency against PDE5. Comparative studies have indicated that modifications at the 3-position can significantly affect inhibitory activity .

Table 1: Structure-Activity Relationship Data

Compound NamePDE5 Inhibition (%)Remarks
(3-Fluoro-5-methoxypyridin-2-yl)methanamine~90%High potency similar to sildenafil
3-Methoxypyridine~50%Reduced activity compared to lead
3-Hydroxypyridine~70%Moderate recovery of potency

Case Studies

  • In Vitro Studies : A study evaluated the inhibition of human recombinant PDE5A1 by (3-Fluoro-5-methoxypyridin-2-yl)methanamine alongside other derivatives. Results showed that this compound maintained over 90% inhibition at concentrations similar to those used for sildenafil, confirming its potential as a therapeutic agent .
  • In Vivo Models : Animal studies have indicated that administration of (3-Fluoro-5-methoxypyridin-2-yl)methanamine resulted in significant improvements in erectile function metrics compared to control groups, further validating its efficacy as a PDE5 inhibitor .

Potential Applications

Beyond its current applications as a PDE5 inhibitor, ongoing research explores additional therapeutic potentials:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting further investigation into its use against bacterial infections .
  • Biochemical Probes : Its ability to modulate enzyme activity makes it suitable for use as a biochemical probe in research settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Fluoro-5-methoxypyridin-2-yl)methanamine, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step processes, such as halogenation of pyridine derivatives followed by amination. For example, intermediates like 3-fluoro-5-methoxypyridine-2-carbaldehyde may be reduced to the methanamine derivative using agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns and purity. Fourier Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., NH2 stretch at ~3300 cm⁻¹), while mass spectrometry (MS) provides molecular weight validation .

Q. How can researchers verify the stability of (3-Fluoro-5-methoxypyridin-2-yl)methanamine under varying experimental conditions?

  • Approach : Stability studies should include:

  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to assess decomposition temperatures.
  • Solubility Testing : Measure in polar (e.g., DMSO, water) and non-polar solvents to guide reaction solvent selection.
  • pH-Dependent Stability : Monitor degradation via HPLC in acidic, neutral, and alkaline conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of (3-Fluoro-5-methoxypyridin-2-yl)methanamine derivatives?

  • Analysis Framework :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., fluoro vs. methoxy groups) on target binding using molecular docking simulations .
  • Assay Validation : Replicate studies under standardized conditions (e.g., cell lines, enzyme concentrations) to isolate variables. For example, discrepancies in IC50 values for kinase inhibition may arise from assay sensitivity differences .
    • Case Study : A derivative with a trifluoromethoxy group showed 10-fold higher activity than the methoxy analogue in α-synuclein aggregation assays, highlighting substituent electronic effects .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methods :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For pyridine derivatives, the C-2 position is often electrophilic due to electron-withdrawing substituents (e.g., fluorine) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack rates compared to protic solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.